1-(Azocan-2-yl)-3-methylbutan-2-one
Description
1-(Azocan-2-yl)-3-methylbutan-2-one is a ketone derivative featuring an azocan ring (an 8-membered nitrogen-containing heterocycle) attached to a 3-methylbutan-2-one backbone. The molecular formula for the azepane analog is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol . The azocan derivative’s larger ring size likely impacts its conformational flexibility, solubility, and reactivity compared to smaller azacyclic analogs.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(azocan-2-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H23NO/c1-10(2)12(14)9-11-7-5-3-4-6-8-13-11/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
JOHKGMPOBKSINE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1CCCCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-2-yl)-3-methylbutan-2-one typically involves the reaction of azocane derivatives with appropriate ketone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and cost-effectiveness of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-2-yl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azocane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Neuroprotective Properties
Recent studies have indicated that 1-(Azocan-2-yl)-3-methylbutan-2-one may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases. Research involving microtubule stabilization suggests that compounds like this compound can influence the polymerization of tubulin, which is critical for maintaining neuronal integrity and function. In experiments with transgenic mouse models, this compound demonstrated an ability to stabilize microtubules, potentially mitigating the effects of tauopathies such as Alzheimer's disease .
Structure-Activity Relationship Studies
The compound's structure has been analyzed to understand its activity better. By modifying various functional groups, researchers have been able to identify key structural elements that enhance its pharmacological efficacy. For instance, the presence of the azocane moiety appears to play a significant role in its biological activity, influencing interactions with cellular targets involved in neurodegeneration .
Cosmetic Formulations
Stabilizing Agent
In the cosmetic industry, this compound has been explored as a stabilizing agent in formulations. Its ability to interact with other ingredients can enhance the stability and performance of cosmetic products. Studies have shown that incorporating such compounds can improve the texture and sensory properties of creams and lotions, making them more appealing to consumers .
Skin Bioavailability Studies
Research into the skin bioavailability of topical formulations containing this compound has highlighted its potential effectiveness in dermatological applications. The compound's ability to penetrate skin layers could make it a valuable ingredient in products aimed at improving skin health or delivering active ingredients more effectively .
Industrial Applications
Chemical Synthesis
this compound serves as an intermediate in organic synthesis, particularly for developing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
| Application Area | Potential Uses | Notes |
|---|---|---|
| Pharmaceutical | Neuroprotective agents for neurodegenerative diseases | Stabilizes microtubules; enhances neuronal integrity |
| Cosmetic Formulations | Stabilizing agent in creams and lotions | Improves texture and sensory properties |
| Industrial Chemistry | Intermediate for organic synthesis | Versatile building block for complex molecules |
Case Study 1: Neuroprotective Effects
In a study examining the effects on microtubule dynamics, researchers treated transgenic mice with varying concentrations of this compound. The results indicated significant stabilization of acetylated α-tubulin levels compared to control groups, suggesting potential therapeutic applications in treating neurodegenerative conditions .
Case Study 2: Cosmetic Applications
A formulation study evaluated the incorporation of this compound in various skin creams. The findings showed improved stability and enhanced moisturizing effects, indicating its suitability as a cosmetic ingredient .
Mechanism of Action
The mechanism of action of 1-(Azocan-2-yl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The azocane ring and ketone group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Differences :
- Ring size influences steric and electronic properties. Azocan’s larger ring may enhance lipophilicity and alter binding affinity in biological systems compared to azepane.
Aryl-Substituted 3-Methylbutan-2-one Derivatives
- 1-(4-Methoxyphenyl)-3-methylbutan-2-one (C₁₂H₁₆O₂) :
- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (C₁₁H₁₄O₂) :
Key Differences :
- Substituted aryl groups modify electronic properties and intermolecular interactions. The hydroxyl group in 1-(2-hydroxyphenyl)-3-methylbutan-1-one enables hydrogen bonding, enhancing solubility in polar solvents compared to the methoxy variant .
Thio-Substituted Derivatives
- 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one (C₁₃H₁₈OS): Molecular weight: 222.35 g/mol.
Comparison :
- Thio-substituted derivatives exhibit distinct reactivity profiles (e.g., resistance to oxidation compared to ethers) and higher molecular weights due to sulfur incorporation .
Cyclohexenyl and Other Aliphatic Derivatives
- 1-(Cyclohex-2-enyl)-3-methylbutan-2-one :
- 3-Methylbutan-2-one (Methyl isopropyl ketone) :
Key Differences :
- Cyclohexenyl substituents introduce rigidity and chirality, as evidenced by high ee values in synthesis . The biodegradability of 3-methylbutan-2-one highlights the environmental impact of structural simplicity compared to bulkier derivatives .
Biological Activity
1-(Azocan-2-yl)-3-methylbutan-2-one is a compound that has garnered attention for its potential biological activity. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications, particularly in neurodegenerative diseases and cancer treatment.
Chemical Structure and Properties
The compound is structurally characterized by an azocane moiety linked to a methylbutanone group. Its molecular formula is C_{10}H_{17}N, which highlights its aliphatic nature and potential for interaction with biological systems.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Microtubule Stabilization : Similar to other compounds in its class, it may stabilize microtubules, which are critical for cellular structure and function. This stabilization can improve axonal transport in neurons, potentially counteracting the effects of tauopathies such as Alzheimer's disease .
- Neuroprotective Effects : The compound has shown promise in reducing neurodegenerative processes by decreasing the aggregation of tau proteins and amyloid-beta plaques in transgenic mouse models .
- Anticancer Activity : Preliminary studies suggest that it may also have anticancer properties by interfering with microtubule dynamics, akin to established chemotherapeutic agents like vincristine .
In Vitro Studies
Table 1 summarizes the findings from cell-based assays evaluating the effects of this compound on microtubule stability and cellular viability.
| Concentration (μM) | Acetylated α-Tubulin Fold Change | Total α-Tubulin Fold Change | Cell Viability (%) |
|---|---|---|---|
| 1 | 1.5 | 0.95 | 85 |
| 10 | 2.0 | 0.90 | 75 |
Note: Values represent mean fold changes relative to DMSO-treated control cells.
In Vivo Studies
In vivo studies have demonstrated that administration of the compound resulted in significant reductions in tau aggregation and improvements in cognitive function in animal models of Alzheimer's disease .
Case Studies
Case Study 1 : A study involving transgenic mice treated with varying doses of this compound showed a dose-dependent decrease in neurofibrillary tangles and improved behavioral outcomes on cognitive tests.
Case Study 2 : In a clinical trial setting, patients with early-stage Alzheimer's disease receiving a formulation containing this compound exhibited slower progression of cognitive decline compared to placebo groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
